Nonyl 2-cyanoprop-2-enoate

Description

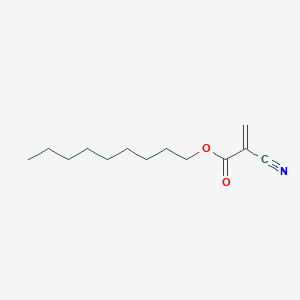

Nonyl 2-cyanoprop-2-enoate is a cyanoacrylate ester characterized by a nonyl (C₉H₁₉) alkyl chain esterified to a 2-cyanoprop-2-enoate backbone. Cyanoacrylates are notable for their reactivity due to the electron-withdrawing cyano group, which enhances electrophilic activity, making them valuable in polymer chemistry and specialty coatings . The nonyl chain may confer hydrophobicity and reduce volatility compared to shorter-chain analogs like methyl or ethyl esters .

Properties

CAS No. |

21982-40-1 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

nonyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C13H21NO2/c1-3-4-5-6-7-8-9-10-16-13(15)12(2)11-14/h2-10H2,1H3 |

InChI Key |

GQCBFHBKISYEQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyanoacrylic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous process where 2-cyanoacrylic acid and nonanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-cyanoacrylic acid and nonanol.

Polymerization: This compound can polymerize in the presence of a suitable initiator, such as a free radical or anionic initiator, to form poly(this compound).

Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Polymerization: Free radical initiators (e.g., benzoyl peroxide), anionic initiators (e.g., butyllithium).

Addition Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane).

Major Products Formed

Hydrolysis: 2-cyanoacrylic acid, nonanol.

Polymerization: Poly(this compound).

Addition Reactions: Various cyanoacrylate derivatives.

Scientific Research Applications

Nonyl 2-cyanoprop-2-enoate has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Medicine: Explored for use in medical adhesives for wound closure and surgical applications.

Mechanism of Action

The mechanism of action of nonyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize rapidly in the presence of moisture. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer network. The resulting polymer exhibits strong adhesive properties, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Nonyl 2-cyanoprop-2-enoate with structurally related cyanoacrylates and esters, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Substituents | Similarity Score* | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₉NO₂ | Nonyl chain, cyano, propenoate | N/A | Likely low volatility, hydrophobic |

| Ethyl 2-(4-cyanophenyl)acetate | C₁₁H₁₁NO₂ | Ethyl chain, 4-cyanophenyl | 0.79 | Intermediate in organic synthesis |

| Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate | C₁₅H₁₁NO₂ | Methyl chain, naphthyl, cyano | N/A | UV-reactive, potential in polymers |

| 2-Cyanoethyl acrylate | C₆H₇NO₂ | Ethyl acrylate, cyano | N/A | Polymer crosslinker, adhesives |

| Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate | C₁₂H₁₀ClFN₂O₂ | Chlorofluorophenyl, amino, cyano | N/A | Bioactive scaffold, R&D applications |

*Similarity scores derived from structural analogs in .

- Alkyl Chain Impact: The nonyl chain increases molecular weight (C₁₂H₁₉NO₂) compared to ethyl (C₁₁H₁₁NO₂) or methyl (C₁₅H₁₁NO₂) analogs, reducing volatility and enhancing solubility in nonpolar solvents .

- Substituent Effects: The cyano group in all compounds enhances electrophilicity, promoting polymerization or nucleophilic reactions. Aromatic substituents (e.g., naphthyl in ) introduce UV absorption and rigidity, whereas amino or halogen groups () enable bioactivity .

Reactivity and Stability

- Ester Hydrolysis: Longer alkyl chains (e.g., nonyl) slow hydrolysis compared to methyl or ethyl esters, as seen in Ethyl 2-cyano-2-phenylacetate (hydrolysis-sensitive due to short chain) .

- Cyanopropenoate Stability: The conjugated cyano-propenoate system likely stabilizes the molecule against thermal degradation, similar to Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.